Seproxetine (CAS 126924-38-7), chemically designated as (S)-norfluoxetine, is the enantiopure active metabolite of the widely prescribed antidepressant fluoxetine. In procurement and analytical contexts, it is primarily sourced as a high-purity reference standard and pharmacological probe. It functions as a highly potent selective serotonin reuptake inhibitor (SSRI) and a strong competitive inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme [1]. Because fluoxetine is administered clinically as a racemic mixture and undergoes stereoselective metabolism, isolating the (S)-enantiomer is critical for precise pharmacokinetic profiling, therapeutic drug monitoring (TDM), and in vitro drug-drug interaction (DDI) modeling [2].
Substituting Seproxetine with racemic norfluoxetine or the parent drug fluoxetine fundamentally compromises assay integrity and pharmacokinetic modeling. Racemic norfluoxetine contains the (R)-enantiomer, which is approximately 20 times less potent at inhibiting serotonin reuptake than the (S)-enantiomer [1]. Furthermore, the enantiomers exhibit profound differences in elimination kinetics; in CYP2D6 poor metabolizers, (S)-norfluoxetine has a half-life of 17.4 days compared to just 6.9 days for (R)-norfluoxetine [2]. Using a racemic mixture in analytical calibration or metabolic screening obscures these extreme dynamic and kinetic differences, leading to inaccurate clearance predictions, flawed toxicity assessments, and irreproducible receptor binding data.
In comparative pharmacological profiling, the enantiomers of norfluoxetine display drastically different activities. Seproxetine ((S)-norfluoxetine) is approximately 20-fold more efficacious at inhibiting serotonin reuptake than its stereoisomer, (R)-norfluoxetine[1].
| Evidence Dimension | Serotonin reuptake inhibition efficacy |
| Target Compound Data | High potency (baseline 1x) |
| Comparator Or Baseline | (R)-norfluoxetine (~20x lower potency) |
| Quantified Difference | 20-fold greater efficacy for the (S)-enantiomer |
| Conditions | In vitro reuptake inhibition assays |
Justifies the procurement of the enantiopure S-isomer for receptor binding assays where the R-isomer would act as a low-activity diluent.
Seproxetine acts as a potent competitive inhibitor of CYP2D6. When compared to its parent enantiomer, (S)-fluoxetine, Seproxetine demonstrates a significantly higher binding affinity, exhibiting a Ki of 35 nM versus 68 nM for (S)-fluoxetine [1].
| Evidence Dimension | CYP2D6 inhibition constant (Ki) |
| Target Compound Data | 35 nM |
| Comparator Or Baseline | (S)-fluoxetine (68 nM) |
| Quantified Difference | Nearly 2-fold higher binding affinity (lower Ki) for Seproxetine |
| Conditions | In vitro CYP2D6 inhibition modeling |
Critical for in vitro DDI screening, as the metabolite is the primary driver of prolonged CYP2D6 inhibition and must be tested independently of the parent drug.
The elimination kinetics of norfluoxetine are highly stereoselective. In sparteine poor metabolizers (CYP2D6 deficient), Seproxetine exhibits an elimination half-life of 17.4 days, whereas (R)-norfluoxetine is eliminated with a half-life of only 6.9 days[1].
| Evidence Dimension | Elimination half-life (t1/2) |
| Target Compound Data | 17.4 days |
| Comparator Or Baseline | (R)-norfluoxetine (6.9 days) |
| Quantified Difference | 2.5-fold longer half-life for the (S)-enantiomer |
| Conditions | In vivo pharmacokinetic profiling in CYP2D6 poor metabolizers |
Essential for therapeutic drug monitoring (TDM) and toxicokinetic modeling, dictating the need for stereoselective standards rather than racemic mixtures to accurately predict drug accumulation.
Beyond standard SSRI activity, Seproxetine demonstrates a specialized pharmacological profile regarding neurosteroid regulation. It is nearly 4 times more selective for stimulating the synthesis of neurosteroids, such as allopregnanolone, relative to its serotonin reuptake inhibition activity when compared to the parent drug fluoxetine [1].
| Evidence Dimension | Selectivity ratio (neurosteroid synthesis vs. serotonin reuptake inhibition) |
| Target Compound Data | ~4x selectivity ratio |
| Comparator Or Baseline | Fluoxetine (1x baseline selectivity) |
| Quantified Difference | 4-fold higher selectivity for Seproxetine |
| Conditions | In vitro pharmacological profiling |
Positions the compound as a specialized probe for researching GABAergic modulation and neurosteroidogenesis independent of dominant parent-drug SSRI effects.
Because fluoxetine is administered as a racemate and its metabolites exhibit profound differences in half-life (17.4 days for S-norfluoxetine vs. 6.9 days for R-norfluoxetine), Seproxetine is an indispensable analytical reference standard. It enables the precise LC-MS/MS quantification of the long-lasting active enantiomer in patient serum, which is necessary for accurate dosing adjustments and avoiding toxicity [1].
Given its tight binding affinity (Ki = 35 nM) to CYP2D6, Seproxetine is utilized as a potent perpetrator compound in hepatic microsome assays. Procuring the pure (S)-enantiomer allows researchers to accurately evaluate the metabolic liability and competitive inhibition risks of co-administered drugs without interference from the parent drug or the less active (R)-enantiomer [2].
In environmental monitoring and aquatic toxicity models (such as C. elegans assays), Seproxetine is employed as a stable biomarker of pharmaceutical pollution. Its significantly longer elimination half-life compared to fluoxetine makes it a more reliable indicator of chronic environmental exposure and bioaccumulation in wastewater and aquatic ecosystems[3].